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molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2

8-Azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1268068
M. Wt: 147.64 g/mol
InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238720B2

Procedure details

A mixture of tropane (900 mg), 1-chloroethyl chloroformate (1 ml), and toluene (20 ml) was heated and refluxed for 6 hours. After that, methanol (10 ml) was added to the reaction solution, and further refluxed for 4 hours. The solvent was distilled to yield the title compound (850 mg).
Name
tropane
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C@@H:1]12[N:8](C)[C@@H:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[Cl:10]C(OC(Cl)C)=O.C1(C)C=CC=CC=1>CO>[ClH:10].[CH:5]12[NH:8][CH:1]([CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2 |f:4.5|

Inputs

Step One
Name
tropane
Quantity
900 mg
Type
reactant
Smiles
[C@H]12CCC[C@H](CC1)N2C
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl.C12CCCC(CC1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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